2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid
Overview
Description
“2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid” is a chemical compound with the CAS Number: 1082128-37-7. It has a linear formula of C11H10N2O3S . It appears as a white to brown solid .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.28 . The InChI code for the compound is 1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-2-1-3-8(4-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) .Physical and Chemical Properties Analysis
“this compound” is a white to brown solid . The compound has a molecular weight of 250.28 .Scientific Research Applications
Antimicrobial Activity
2-[3-(2-amino-4-thiazolyl)phenoxy]Acetic acid derivatives have shown promise in antimicrobial applications. A study demonstrated the synthesis of various derivatives of this compound and their subsequent evaluation for antimicrobial activities against several microbial strains, showing significant activity (Noolvi, Patel, Kamboj, & Cameotra, 2016). Another research elaborated on the synthesis of novel phenoxyacetic acid derivatives and their antimycobacterial properties against Mycobacterium tuberculosis, with some compounds showing high effectiveness (Ali & Shaharyar, 2007).
Conformational Analysis
Research has also been conducted on the conformational aspects of phenoxyacetic acid derivatives. Studies involving crystallographic analysis have provided insights into the molecular conformations of these compounds in different states, contributing to a deeper understanding of their structural properties (Lynch et al., 2003); (Lynch et al., 1999).
Chemical Synthesis and Transformations
The compound has been a focus in studies involving chemical synthesis and transformations. Research has explored the synthesis of various derivatives and their potential applications. For example, studies on the synthesis of formazans from related compounds have provided valuable information for further pharmaceutical research (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, the synthesis and analysis of triorganotin(IV) complexes of related compounds have contributed to the understanding of metal-organic chemistry and potential applications in materials science (Baul et al., 2002).
Antioxidant Properties
Some derivatives of this compound have been studied for their antioxidant properties. Research focusing on the action of phenolic compounds as inhibitors of lipid peroxidation and as peroxyl radical scavengers has provided insights into their potential therapeutic applications (Dinis, Maderia, & Almeida, 1994).
Application in Materials Science
There is also research exploring the use of derivatives in materials science, such as the study on pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. This research combines experimental and theoretical approaches to assess the effectiveness of these compounds in corrosion inhibition, illustrating their potential industrial applications (Lgaz et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c12-11-13-9(6-17-11)7-2-1-3-8(4-7)16-5-10(14)15/h1-4,6H,5H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLHENXIIHYTGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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